![molecular formula C18H20N4OS2 B2722588 N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946334-48-1](/img/structure/B2722588.png)
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide: is a complex chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that aid in studying various fields, including pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety. The final step involves the attachment of the diethylamino group to the acetamide backbone. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has a wide range of applications in scientific research, including:
Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a thiazolo-pyridazine core, which is known to exhibit various biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridazine moieties. The synthetic pathway includes:
- Formation of Thiazole : Using appropriate thioketones and amines.
- Pyridazine Integration : Incorporating the pyridazine ring via cyclization reactions.
- Final Acetamide Formation : Reacting with diethylamine to yield the final product.
Antitumor Activity
Research indicates that compounds with similar thiazole and pyridazine structures exhibit significant antitumor properties. For instance, derivatives of 2-phenylthiazole have been evaluated against various cancer cell lines, showing promising cytotoxic effects:
Compound | Cell Line Tested | IC50 (μg/mL) |
---|---|---|
2-Methoxyphenylthiazole | T47D (Breast cancer) | <10 |
3-Fluorophenylthiazole | Caco-2 (Colorectal cancer) | <10 |
N,N-diethyl derivative | HT-29 (Colon cancer) | TBD |
The mechanism often involves the inhibition of critical enzymes associated with tumor growth and proliferation.
Similar compounds have shown mechanisms involving:
- Inhibition of Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis.
- Topoisomerase II Inhibition : Leading to DNA damage in rapidly dividing cells.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Study on Thiazole Derivatives : A study investigated a series of thiazole derivatives, including those structurally similar to this compound. Results showed that certain substitutions significantly enhanced cytotoxicity against breast and colon cancer cell lines .
- Resistance Mechanisms : Another study highlighted the effectiveness of similar compounds against drug-resistant tumor cell lines, demonstrating that these derivatives could overcome resistance mechanisms often seen in chemotherapy .
Properties
IUPAC Name |
N,N-diethyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-22(5-2)14(23)11-24-18-16-17(25-12(3)19-16)15(20-21-18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYMEYZCLFJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.